molecular formula C24H21FN2O4 B11364794 N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11364794
M. Wt: 420.4 g/mol
InChI Key: OQXQJPOTTVPAES-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the pyridinyl group to the benzofuran core under specific reaction conditions.

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.

    Introduction of Fluoro and Methoxy Groups: The fluoro group can be introduced via electrophilic fluorination, while the methoxy groups can be added through methylation reactions.

    Coupling with Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the benzofuran core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-fluoro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21FN2O4/c1-15-18-13-17(25)8-10-19(18)31-23(15)24(28)27(22-6-4-5-11-26-22)14-16-7-9-20(29-2)21(12-16)30-3/h4-13H,14H2,1-3H3

InChI Key

OQXQJPOTTVPAES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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